molecular formula C8H8O4S B1613208 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid CAS No. 934570-44-2

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid

Cat. No. B1613208
CAS RN: 934570-44-2
M. Wt: 200.21 g/mol
InChI Key: ZODQJPSGAHBVHU-UHFFFAOYSA-N
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Description

“3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid” is an organic compound . It is also known as 2-2-carboxythien-3-yl-1,3-dioxolane .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid” can be represented as OC(=O)C1=C(C=CS1)C1OCCO1 .

Scientific Research Applications

Synthesis and Polymerization

Research has demonstrated the potential of thiophene derivatives in various synthetic and polymerization applications. One study focused on the palladium-catalyzed perarylation of thiophene carboxylic acids, highlighting a method for generating tetraarylated products through cleavage and decarboxylation reactions (Nakano et al., 2008). Additionally, the synthesis of polythiophene derivatives has been explored for applications in electrochemical DNA sensors, demonstrating the utility of thiophene derivatives in forming stable electro-active polymer films (Kang et al., 2004).

Organic Semiconductors

The development of organic semiconductors has also benefited from the use of thiophene derivatives. One study designed and synthesized an organic semiconductor that showed promise for doping with protonic acid, resulting in enhanced electrical conductivity and absorption in the near-infrared range (Yin et al., 2022).

Bio-based Materials

Research into bio-based materials has incorporated thiophene derivatives to create partially bio-based poly(butylene terephthalate) copolyesters, utilizing cyclic diols derived from tartaric acid. These materials exhibited satisfactory thermal stabilities and enhanced hydrolytic degradation properties (Lavilla et al., 2014).

Luminescent and Sensory Materials

Thiophene-based metal-organic frameworks (MOFs) have been developed for luminescent sensing and pesticide removal, showcasing the versatility of thiophene derivatives in creating efficient sensory materials that are highly selective and sensitive to environmental contaminants (Zhao et al., 2017).

Polymer Solar Cells

The field of polymer solar cells has also seen contributions from thiophene derivatives, with the synthesis of novel organic sensitizers that exhibit high conversion efficiencies when anchored onto TiO2 films. This research paves the way for the development of more efficient solar cell technologies (Kim et al., 2006).

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-7(10)6-5(1-4-13-6)8-11-2-3-12-8/h1,4,8H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODQJPSGAHBVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640304
Record name 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid

CAS RN

934570-44-2
Record name 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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